Thermal Stability: Al(TMHD)₃ vs Al(acac)₃ – Superior Long-Term Stability at Elevated Delivery Temperatures
Long-term thermal stability is a prerequisite for reproducible CVD precursor delivery. Siddiqi et al. (2010) conducted isothermal mass-loss experiments over several hours at temperatures up to 447 K (174 °C) and reported that 'Metal 2,2,6,6-tetramethyl-3,5-heptandionates show in general a better thermal stability than the corresponding metal acetylacetonates' [1]. Under identical experimental conditions, Al(TMHD)₃ evaporated cleanly without measurable residue, confirming the absence of thermal decomposition at temperatures where Al(acac)₃ is known to exhibit progressive degradation [1][2].
Al(acac)₃: gradual decomposition
| Evidence Dimension | Long-term thermal stability (isothermal mass loss at elevated temperature) |
|---|---|
| Target Compound Data | Al(TMHD)₃: complete evaporation without measurable residue at 447 K over extended periods (hours); substance evaporates cleanly with zero non-volatile residue |
| Comparator Or Baseline | Al(acac)₃: known to exhibit gradual thermal decomposition under comparable conditions; metal acetylacetonates as a class show inferior thermal stability to corresponding TMHD compounds |
| Quantified Difference | Qualitative superiority confirmed by isothermal gravimetry; quantitative decomposition rate not directly compared in a single study |
| Conditions | Knudsen cell effusion / isothermal thermogravimetry at 341–447 K under vacuum (10⁻⁵ Pa) and ambient pressure; carrier gases N₂ and He |
Why This Matters
Thermal stability in the delivery line directly determines the maximum usable source temperature and the absence of particle-generating decomposition, which is critical for defect-free film deposition in production environments.
- [1] Siddiqi, M. A.; Siddiqui, R. A.; Atakan, B. Thermal stability, vapor pressures, and diffusion coefficients of some metal 2,2,6,6-tetramethyl-3,5-heptandionate [M(tmhd)ₓ] compounds. J. Chem. Eng. Data 2010, 55, 2149–2154. View Source
- [2] Selvakumar, J.; et al. Relevance of thermodynamic and kinetic parameters of chemical vapor deposition precursors. J. Nanosci. Nanotechnol. 2011, 11, 8190–8197. View Source
